molecular formula C12H15NO2 B13153891 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde

2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde

Cat. No.: B13153891
M. Wt: 205.25 g/mol
InChI Key: WLFJNTUSQIYFRG-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde is a chemical compound that features a pyrrolidine ring attached to a benzaldehyde moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the hydroxymethyl group on the pyrrolidine ring adds to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde typically involves the formation of the pyrrolidine ring followed by its functionalization. One common method is the reaction of a suitable aldehyde with a pyrrolidine derivative under controlled conditions. For instance, the reaction of benzaldehyde with 3-(hydroxymethyl)pyrrolidine in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the benzaldehyde moiety can participate in covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-1-yl)benzaldehyde
  • 2-[3-(Methoxymethyl)pyrrolidin-1-yl]benzaldehyde
  • 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide

Uniqueness

2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug discovery .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-[3-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde

InChI

InChI=1S/C12H15NO2/c14-8-10-5-6-13(7-10)12-4-2-1-3-11(12)9-15/h1-4,9-10,14H,5-8H2

InChI Key

WLFJNTUSQIYFRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)C2=CC=CC=C2C=O

Origin of Product

United States

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